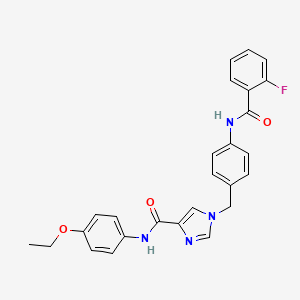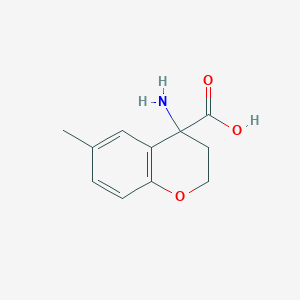
4-(3-((5-クロロピリミジン-2-イル)オキシ)ピペリジン-1-カルボニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a benzonitrile group, and a chloropyrimidine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
作用機序
Target of Action
The primary target of the compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is the G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile acts as an agonist of the GPR119 receptor . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile affects the insulin signaling pathway and the incretin signaling pathway . By acting on these pathways, it influences glucose homeostasis and insulin secretion, which are crucial for the regulation of blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, dosing of the compound showed a dose-dependent increase in exposure . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile’s action include the stimulation of glucose-dependent insulin release and the promotion of incretin GLP-1 secretion . These effects result in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the chloropyrimidine moiety: This step involves the reaction of the piperidine derivative with 5-chloropyrimidine under nucleophilic substitution conditions.
Attachment of the benzonitrile group: The final step involves the coupling of the intermediate with benzonitrile using a suitable coupling reagent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
類似化合物との比較
Similar Compounds
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound shares a similar piperidine and chloropyrimidine structure but differs in the presence of additional functional groups.
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carbonylbenzonitrile: Another related compound with a trifluoromethyl group instead of a chloropyrimidine moiety.
Uniqueness
4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBROKYDFMHZVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)


![7-methyl-3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2576772.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2576773.png)

![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2576777.png)
![(1S,2S,4R)-2-(Phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2576778.png)

![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B2576781.png)
![1-(3-chloro-4-methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2576783.png)


